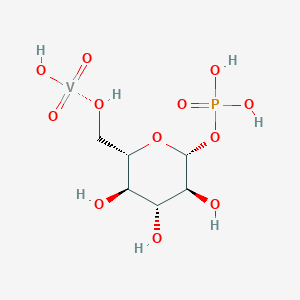
alpha-D-Glucose-1-phosphate-6-vanadate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucose-1-phosphate-6-vanadate is a complex organic compound that belongs to the class of monosaccharide phosphates. This compound is characterized by the presence of a vanadate group attached to the glucose molecule, which significantly alters its chemical properties and potential applications. It is primarily studied for its role in biochemical processes and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucose-1-phosphate-6-vanadate typically involves the reaction of alpha-D-glucose-1-phosphate with vanadate ions under controlled conditions. The process can be summarized as follows:
Starting Materials: Alpha-D-glucose-1-phosphate and vanadate ions.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the vanadate complex. The temperature is maintained at a moderate level to ensure the stability of the reactants and products.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Glucose-1-phosphate-6-vanadate undergoes various chemical reactions, including:
Oxidation: The vanadate group can participate in oxidation reactions, altering the oxidation state of vanadium.
Reduction: Under certain conditions, the vanadate group can be reduced, affecting the overall structure and reactivity of the compound.
Substitution: The phosphate and vanadate groups can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium(V) complexes, while reduction could produce vanadium(III) or vanadium(IV) species.
Applications De Recherche Scientifique
Alpha-D-Glucose-1-phosphate-6-vanadate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of vanadate complexes and their interactions with organic molecules.
Industry: Utilized in the development of biochemical assays and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of alpha-D-Glucose-1-phosphate-6-vanadate involves its interaction with specific enzymes and proteins. It acts as an inhibitor or activator of enzymes such as phosphoglucomutase, which plays a crucial role in glucose metabolism . The vanadate group can mimic phosphate groups, allowing it to bind to enzyme active sites and alter their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-D-Glucose-1-phosphate: Lacks the vanadate group, making it less reactive in certain biochemical contexts.
Alpha-D-Glucose-6-phosphate: Another glucose phosphate derivative with different enzymatic roles.
Vanadate Complexes: Various vanadate compounds with different organic ligands.
Uniqueness
Alpha-D-Glucose-1-phosphate-6-vanadate is unique due to its dual functionality, combining the properties of glucose phosphates and vanadate complexes. This dual nature allows it to participate in a broader range of biochemical reactions and makes it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H14O12PV |
|---|---|
Poids moléculaire |
360.08 g/mol |
Nom IUPAC |
hydroxy(dioxo)vanadium;[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.H2O.2O.V/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);1H2;;;/q;;;;+1/p-1/t2-,3-,4+,5-,6+;;;;/m0..../s1 |
Clé InChI |
KQQCGOVBZZBDFJ-DPXSRCRQSA-M |
SMILES isomérique |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O.O[V](=O)=O |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O[V](=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


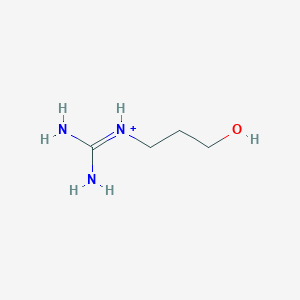
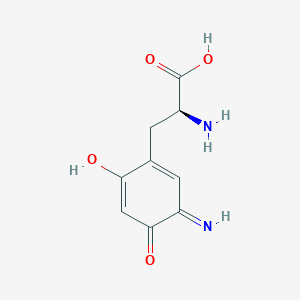
![2-Hydroxy-5-[4-(2-hydroxy-ethyl)-piperidin-1-YL]-5-phenyl-1H-pyrimidine-4,6-dione](/img/structure/B10759738.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate](/img/structure/B10759741.png)
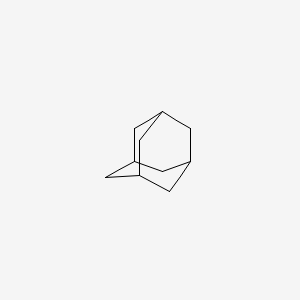


![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-(trifluoromethoxy)benzenolate](/img/structure/B10759776.png)
![d-[3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-n,o-cycloserylamide](/img/structure/B10759784.png)
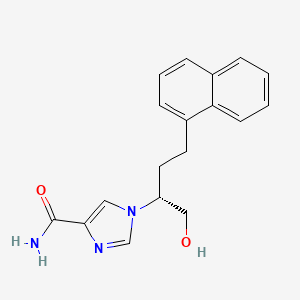
![5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-6-YL)-pentanoic acid (4-nitro-phenyl)-amide](/img/structure/B10759822.png)
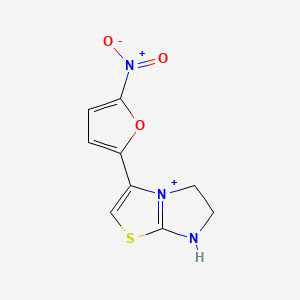
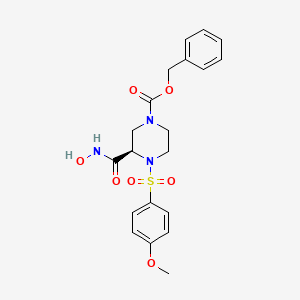
![5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)
